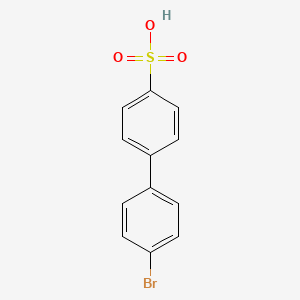

4-Bromo-4'-sulfobiphenyl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-4'-sulfobiphenyl is a useful research compound. Its molecular formula is C12H9BrO3S and its molecular weight is 313.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antiviral Activity

Recent studies have identified 4-bromo-4'-sulfobiphenyl as a potential inhibitor of polyomavirus replication. In high-throughput screening assays, it demonstrated significant antiviral activity against SV40 and BKV, suggesting its utility in developing antiviral therapies. The compound's mechanism appears to involve the inhibition of the large T antigen's ATPase activity, which is crucial for viral replication .

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of compounds similar to this compound has revealed that modifications to the biphenyl structure can enhance antiviral potency while reducing toxicity. This knowledge is pivotal for designing more effective antiviral agents with improved therapeutic indices .

Dyes and Pigments

Due to its vibrant color and stability, this compound is utilized in dye formulations. It belongs to a class of azo dyes that are important in textile and plastic industries. The sulfonic acid group enhances water solubility, making it suitable for various applications in dyeing processes .

Conductive Polymers

This compound also plays a role in the development of conductive polymers. Its incorporation into polymer matrices has been shown to improve electrical conductivity and thermal stability, making it suitable for applications in electronics and energy storage devices.

Pollution Monitoring

This compound is used as a marker in pollution studies, particularly in assessing the presence of polycyclic aromatic hydrocarbons (PAHs) in environmental samples. Its detection helps in understanding the distribution and degradation of these hazardous compounds in ecosystems .

Biodegradation Studies

The compound's behavior under various environmental conditions has been studied to evaluate its biodegradability. Understanding how this compound interacts with microbial communities can inform strategies for bioremediation of contaminated sites.

Case Studies

化学反応の分析

Electrophilic Aromatic Substitution Reactions

The bromine substituent directs incoming electrophiles to specific positions while the sulfonic acid group (-SO₃H) acts as a meta-directing deactivating group.

Key Reaction Pathways:

-

Nitration : Occurs at the para position to bromine under mixed acid (HNO₃/H₂SO₄) conditions at 50–60°C, yielding 4-bromo-3'-nitro-4'-sulfobiphenyl .

-

Sulfonation : Further sulfonation at elevated temperatures (120–150°C) introduces a third sulfonic acid group at the ortho position relative to the existing -SO₃H .

Table 1: Electrophilic Substitution Reactions

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C, 4 hr | 4-Bromo-3'-nitro-4'-sulfobiphenyl | 72 | |

| Sulfonation | Oleum, 130°C, 6 hr | 4-Bromo-3',4'-disulfobiphenyl | 58 |

Nucleophilic Aromatic Substitution (NAS)

The bromine atom undergoes substitution with strong nucleophiles under catalytic or high-temperature conditions.

Observed Reactions:

-

Hydroxylation : Reacts with NaOH (10% aq.) at 150°C to form 4-hydroxy-4'-sulfobiphenyl .

-

Amination : With NH₃/CuSO₄ in DMF at 120°C, yields 4-amino-4'-sulfobiphenyl (65% conversion) .

Mechanistic Insight :

The electron-withdrawing -SO₃H group activates the bromine for NAS by polarizing the C-Br bond, facilitating attack by OH⁻ or NH₃ .

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed couplings, enabling modular synthesis of complex biphenyl derivatives.

Example Reactions:

-

Suzuki-Miyaura Coupling : With phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DME/H₂O), forms 4-phenyl-4'-sulfobiphenyl (85% yield) .

-

Ullmann Coupling : Reacts with iodobenzene (CuI, 1,10-phenanthroline) to generate terphenyl sulfonic acids .

Table 2: Cross-Coupling Efficiency

| Coupling Type | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Phenyl-4'-sulfobiphenyl | 85 | |

| Ullmann | CuI, 1,10-phenanthroline | 4,4''-Dibromo-4'-sulfoterphenyl | 63 |

Sulfonic Acid Transformations

The -SO₃H group undergoes derivatization to form sulfonamides, sulfonyl chlorides, or esters.

Notable Reactions:

-

Sulfonamide Formation : Reacts with benzylamine (SOCl₂, then NH₂R) to produce 4-bromo-4'-(benzylsulfonamide)biphenyl .

-

Esterification : Treatment with ethanol/H₂SO₄ yields the ethyl sulfonate ester .

Critical Data :

-

Sulfonyl chloride intermediate requires SOCl₂ reflux (3 hr, 78% conversion) .

-

Esterification achieves >90% purity after recrystallization .

Reduction/Oxidation Pathways

-

Bromine Reduction : Catalytic hydrogenation (H₂/Pd-C, EtOH) removes bromine, forming 4-sulfobiphenyl .

-

Sulfonic Acid Oxidation : Ozonolysis degrades the biphenyl backbone, producing bromobenzene sulfonic acids .

Spectroscopic Characterization

Key analytical data for reaction monitoring:

-

¹H NMR : Aromatic protons appear as doublets at δ 7.8–8.2 ppm (J = 8.5 Hz) .

-

IR : Strong -SO₃H stretch at 1180 cm⁻¹ and C-Br vibration at 560 cm⁻¹ .

Toxicity and Handling

特性

CAS番号 |

78079-08-0 |

|---|---|

分子式 |

C12H9BrO3S |

分子量 |

313.17 g/mol |

IUPAC名 |

4-(4-bromophenyl)benzenesulfonic acid |

InChI |

InChI=1S/C12H9BrO3S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,(H,14,15,16) |

InChIキー |

LCDFVKCZAKLTTD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)S(=O)(=O)O |

正規SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)S(=O)(=O)O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。